molecular formula C19H23N4NaO3 B040632 Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate CAS No. 115871-19-7

Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate

Cat. No.: B040632
CAS No.: 115871-19-7
M. Wt: 378.4 g/mol
InChI Key: VJGJSGZYXYOYQT-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate typically involves the reaction of 3,3-bis(4-(dimethylamino)phenyl)urea with sodium chloroacetate under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation and recrystallization.

Industrial Production Methods: The process may include additional purification steps to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites, while the urea moiety can participate in additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Uniqueness: Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dimethylamino and urea groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

sodium;2-[bis[4-(dimethylamino)phenyl]carbamoylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3.Na/c1-21(2)14-5-9-16(10-6-14)23(19(26)20-13-18(24)25)17-11-7-15(8-12-17)22(3)4;/h5-12H,13H2,1-4H3,(H,20,26)(H,24,25);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGJSGZYXYOYQT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C)C)C(=O)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N4NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635669
Record name Sodium ({bis[4-(dimethylamino)phenyl]carbamoyl}amino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115871-19-7
Record name Sodium ({bis[4-(dimethylamino)phenyl]carbamoyl}amino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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